Lipophilicity (XLogP3-AA) Comparison: Methyl Triazolone Ester vs. Free Acid vs. Des-Oxo Analog
The computed lipophilicity (XLogP3-AA) of Methyl 4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoate is 0.8, which positions it between the more polar free carboxylic acid analog, 4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid (CAS 1695624-63-5; XLogP3-AA = 0.5), and the more lipophilic non-oxo methyl ester, Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate (CAS 58419-67-3; XLogP3-AA = 1.5) [1][2][3]. This intermediate lipophilicity suggests that the target compound may offer a balanced solubility-permeability profile, potentially advantageous for oral bioavailability and cell-based assay performance compared to the extreme values of its analogs [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.8 (computed XLogP3-AA, PubChem 2025.09.15 release) |
| Comparator Or Baseline | 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid (free acid): 0.5; Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate (des-oxo): 1.5 |
| Quantified Difference | Δ = +0.3 vs. free acid; Δ = -0.7 vs. des-oxo methyl ester |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Lipophilicity differences of this magnitude can translate into significant shifts in logD, aqueous solubility, and passive membrane permeability, making the target compound a distinct entity for structure-activity relationship (SAR) studies where precise control of lipophilicity is required.
- [1] PubChem Compound Summary for CID 75365533, Methyl 4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoate. XLogP3-AA value. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 107410214, 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid. XLogP3-AA value. National Center for Biotechnology Information (2025). View Source
- [3] PubChem Compound Summary for CID 18526117, Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate. XLogP3-AA value. National Center for Biotechnology Information (2025). View Source
